molecular formula C13H14N2O4 B13725442 Ethyl 3-(6-Nitro-3-indolyl)propanoate

Ethyl 3-(6-Nitro-3-indolyl)propanoate

Katalognummer: B13725442
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: VNNIKARLOOLSCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(6-Nitro-3-indolyl)propanoate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole ring substituted with a nitro group at the 6-position and an ethyl ester group at the 3-position of the propanoate chain. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-Nitro-3-indolyl)propanoate typically involves the nitration of an indole derivative followed by esterification. One common method starts with the nitration of 3-indolepropanoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 6-nitro-3-indolepropanoic acid is then esterified using ethanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(6-Nitro-3-indolyl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: Ethyl 3-(6-Amino-3-indolyl)propanoate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Hydrolysis: 6-Nitro-3-indolepropanoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(6-Nitro-3-indolyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The biological effects of Ethyl 3-(6-Nitro-3-indolyl)propanoate are primarily due to its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The indole ring can bind to specific receptors or enzymes, modulating their activity and affecting cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(6-Nitro-3-indolyl)propanoate can be compared with other indole derivatives such as:

    Ethyl 3-(5-Nitro-3-indolyl)propanoate: Similar structure but with the nitro group at the 5-position.

    Ethyl 3-(6-Amino-3-indolyl)propanoate: The nitro group is reduced to an amino group.

    3-(6-Nitro-3-indolyl)propanoic acid: The ester group is hydrolyzed to a carboxylic acid.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C13H14N2O4

Molekulargewicht

262.26 g/mol

IUPAC-Name

ethyl 3-(6-nitro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14N2O4/c1-2-19-13(16)6-3-9-8-14-12-7-10(15(17)18)4-5-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3

InChI-Schlüssel

VNNIKARLOOLSCQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.